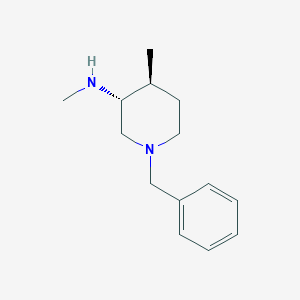

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192001 | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-80-1 | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Characterization of Substituted Piperidine Compounds

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1] Its conformational flexibility and the stereochemical complexity arising from substitution patterns demand a rigorous, multi-technique approach for unambiguous structural characterization. This guide provides an in-depth, field-proven perspective on the integrated use of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry for the comprehensive elucidation of substituted piperidine structures. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying causality behind experimental choices to ensure a self-validating and robust characterization workflow.

Introduction: The Significance and Challenge of the Piperidine Scaffold

Piperidine, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in pharmaceuticals and natural products, valued for its ability to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, including anticancer agents, CNS-acting drugs, and antimicrobials.[2][4]

The synthetic versatility of the piperidine ring allows for the creation of a vast chemical space of three-dimensional molecules. However, this versatility presents a significant analytical challenge. Substituted piperidines can exist as a complex mixture of regioisomers, diastereomers, and conformers (typically chair, boat, and twist-boat). Determining the precise connectivity, relative and absolute stereochemistry, and the dominant conformational state in solution is critical, as these features directly govern the molecule's interaction with its biological target.[1][5] This guide outlines a holistic and logical workflow to navigate this complexity.

The Integrated Characterization Workflow

Caption: Integrated workflow for piperidine characterization.

Primary Structure: Establishing the Molecular Formula and Connectivity

The initial steps focus on defining the elemental composition and the basic atomic connections within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first port of call, providing the accurate mass of the molecular ion, which is used to determine the elemental formula.

-

Causality: Electrospray ionization (ESI) is the preferred technique for most piperidine derivatives due to its soft nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[6] This preserves the crucial molecular weight information.

-

Fragmentation Analysis: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion are invaluable for confirming the presence of the piperidine core. The fragmentation patterns are heavily influenced by the position and nature of substituents.[6][7] A common initial fragmentation event is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion.[6] Ring-opening pathways can also be diagnostic.[6][8]

1D NMR Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectra provide the fundamental map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through scalar (J) coupling. For piperidines, the chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation. Large trans-diaxial couplings (³J_ax,ax ≈ 10-13 Hz) are characteristic of a chair conformation and are critical for initial conformational assessment.[9]

-

¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups, which is essential for piecing together the molecular fragments.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine Ring Nuclei

| Position | Proton Type | Typical ¹H Shift (ppm) | Carbon Type | Typical ¹³C Shift (ppm) |

| C2/C6 | Axial | ~2.5 - 2.8 | C2/C6 | ~45 - 55 |

| Equatorial | ~2.9 - 3.2 | |||

| C3/C5 | Axial | ~1.4 - 1.7 | C3/C5 | ~25 - 35 |

| Equatorial | ~1.7 - 2.0 | |||

| C4 | Axial | ~1.4 - 1.7 | C4 | ~23 - 33 |

| Equatorial | ~1.7 - 2.0 |

Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[10][11]

Elucidating 3D Structure: Stereochemistry and Conformation

With the basic connectivity established, the next critical phase is to define the three-dimensional arrangement of atoms using a suite of 2D NMR experiments and, definitively, X-ray crystallography.

2D NMR Spectroscopy: The Connectivity and Spatial Puzzle

2D NMR is the workhorse for unambiguously assigning all proton and carbon signals and determining relative stereochemistry.

Caption: Key 2D NMR experiments and their roles.

-

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically over two or three bonds. This is essential for tracing out the proton connectivity around the piperidine ring and its substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the definitive method for assigning carbon signals based on their known proton assignments.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is arguably the most powerful experiment for establishing the gross structure, as it connects different spin systems and confirms the placement of substituents on the ring.[9]

-

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), irrespective of whether they are connected through bonds. This is the primary NMR method for determining relative stereochemistry. For example, a strong NOE between two protons on the piperidine ring (e.g., H-2ax and H-4ax) provides compelling evidence for their 1,3-diaxial relationship, confirming both their relative stereochemistry and the chair conformation.[9]

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and, crucially, the absolute stereochemistry (if a chiral reference is present).[12][13]

-

Causality and Trustworthiness: The result of a successful X-ray crystallographic analysis is a 3D model of the molecule with atomic coordinates. This provides the ultimate validation for the structure proposed by NMR and other techniques. Any conflict between the solid-state structure and the solution-state data from NMR must be carefully investigated, as it may indicate different preferred conformations in different phases.[13]

-

Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal growth.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) for solubility. The ideal solvent is one in which the compound is sparingly soluble.

-

Crystallization Method (Slow Evaporation): a. Prepare a near-saturated solution of the compound in the chosen solvent in a clean vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant (e.g., paratone oil) before flash-cooling in liquid nitrogen for data collection.[14]

Computational Synergy: Validating the Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to support and rationalize experimental findings.[15]

-

Conformational Searching: Computational methods can systematically search for and identify low-energy conformers of the piperidine derivative.[15] The relative energies of these conformers, calculated using Boltzmann statistics, can predict the major species present in solution, which should align with the NOESY and coupling constant data.[16]

-

NMR Chemical Shift Prediction: DFT methods can calculate theoretical ¹H and ¹³C NMR chemical shifts for a given structure.[10] Comparing these predicted spectra with the experimental data provides a high level of confidence in the structural assignment. A strong correlation between the calculated shifts for a specific low-energy conformer and the experimental spectrum is a powerful self-validating check.[15][16]

Conclusion: A Multi-faceted Approach to Certainty

The structural characterization of substituted piperidines is a complex task that cannot be reliably accomplished with a single technique. The robust, self-validating methodology presented here—initiating with MS and 1D NMR to define the primary structure, advancing to a suite of 2D NMR experiments to elucidate stereochemistry and solution conformation, validating with computational modeling, and obtaining ultimate proof with X-ray crystallography—represents the industry-standard best practice. By understanding the causality behind each experimental choice and integrating the data in a logical, iterative workflow, researchers can achieve unambiguous and defensible structural assignments, a critical prerequisite for successful drug discovery and development.

References

-

Zhang Z., Zhang X., Nagib D.A. Chiral Piperidines from Acyclic Amines via Enantioselective, Radical-Mediated δ C–H Cyanation. Chem. 2019;5:3127–3134. Available from: [Link]

-

Procopio, A., et al. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. 2020;25(23):5754. Available from: [Link]

-

Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. 2022;13(12):1614-1620. Available from: [Link]

-

Díaz, E., et al. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure. 2015;1093:131-139. Available from: [Link]

-

Vangrevelinghe, E., et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. 2014;5(7):829-834. Available from: [Link]

-

Szymański, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025;285:117208. Available from: [Link]

-

Khan, K. M., et al. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Letters in Drug Design & Discovery. 2017;14(8). Available from: [Link]

-

İnci, İ., & Gökçe, H. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry. 2016;54(12):967-976. Available from: [Link]

-

Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. 1975;97(11):322-333. Available from: [Link]

-

de Souza, J. B., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. 2018. Available from: [Link]

-

Vangrevelinghe, E., et al. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. 2014;5(7):829-834. Available from: [Link]

-

Rossi, D., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. 2020;10(1):1753. Available from: [Link]

-

Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. 2022;13(12):1614-1620. Available from: [Link]

-

de Souza, J. B., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. 2018;32(21):1847-1856. Available from: [Link]

-

Williamson, R. T. Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. 2002. Available from: [Link]

-

Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024;7(2):163-189. Available from: [Link]

-

Jones, S. P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. 2022. Available from: [Link]

-

Hryhoriv, A., et al. Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCrData. 2022;7(8). Available from: [Link]

-

Titi, A., et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals. 2021;11(1):5. Available from: [Link]

-

Figueroa-Guízar, R., et al. Piperine mass fragments: possible structures of major mass spectral... ResearchGate. 2021. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. 2016;6(83):79379-79385. Available from: [Link]

-

Di, P., et al. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Exploration of Medicinal Chemistry. 2024. Available from: [Link]

-

Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. 1975;97(2):322-333. Available from: [Link]

-

Chemspace. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Chemspace. 2024. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. repository.uncw.edu [repository.uncw.edu]

A Comprehensive Technical Guide to Target Identification and Deconvolution for (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Executive Summary

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, a process fundamentally anchored in the identification of its molecular target(s). This guide provides an in-depth, systematic framework for the target identification and deconvolution of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. While this molecule is recognized as a synthetic intermediate in the production of Tofacitinib, a potent Janus kinase (JAK) inhibitor, its independent biological activity and potential off-target interactions remain uncharacterized.[1] The presence of such intermediates as impurities in final drug products necessitates a thorough evaluation of their biological profiles to ensure safety and efficacy.

This document eschews a rigid, templated approach, instead presenting a dynamic and logical workflow tailored for drug discovery professionals. We will navigate a multi-pillar strategy, beginning with cost-effective in silico predictions to generate initial hypotheses, progressing to robust in vitro experimental identification using advanced chemical proteomics, and culminating in definitive in-cell target engagement validation and biophysical characterization. Each section is designed not merely to list protocols, but to instill a deep understanding of the scientific causality behind each experimental choice, empowering researchers to design and execute self-validating studies.

Introduction: The Compound and the Scientific Imperative

This compound is a substituted piperidine derivative whose primary significance to date has been its role as a key building block in the synthesis of Tofacitinib.[1] Tofacitinib itself is a well-characterized inhibitor of the JAK family of tyrosine kinases, particularly JAK3, and is approved for the treatment of various autoimmune diseases.

The critical question for a drug development professional is: does this intermediate possess its own bioactivity? The rationale for undertaking a comprehensive target identification campaign for this molecule is threefold:

-

Independent Biological Activity: To determine if the intermediate itself has any pharmacological effects, which could represent a starting point for a new chemical series.

-

Safety and Toxicology: To identify any potential off-targets that could contribute to unforeseen toxicity if the molecule is present as an impurity in the final Tofacitinib drug product.

-

Workflow Exemplification: To utilize this molecule as a practical case study for illustrating a state-of-the-art, integrated target deconvolution workflow applicable to any novel small molecule.

This guide provides the strategic and technical framework to address these points authoritatively.

The Integrated Target Identification Workflow: A Multi-Pillar Strategy

A robust target identification campaign relies on the convergence of evidence from orthogonal methodologies. We advocate for a four-pillar strategy that progresses from broad, computational predictions to highly specific, quantitative measurements of the drug-target interaction. This systematic approach maximizes efficiency and minimizes the risk of pursuing false positives.

Caption: The Four-Pillar Target Identification Workflow.

Pillar 1: In Silico Target Prediction

Scientific Rationale: Computational, or in silico, methods serve as a powerful and cost-effective first step to generate a manageable list of potential protein targets, thereby focusing subsequent experimental efforts.[2][3] These approaches leverage vast biological and chemical databases to predict interactions based on the ligand's structure or similarity to known drugs.[4]

Methodology 1: Ligand-Based Target Prediction

This method operates on the principle that structurally similar molecules often share similar biological targets. Given the compound's relationship to Tofacitinib, this is a highly logical starting point.

Step-by-Step Protocol:

-

Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound.

-

Utilize Prediction Servers: Input the SMILES string into publicly available, well-validated web servers such as SwissTargetPrediction .[5] These tools compare the query molecule to a database of known active ligands and predict the most probable protein targets.

-

Analyze Predictions: The output will be a ranked list of potential targets. Scrutinize this list for the presence of Janus kinases or other related kinases, which would be expected based on the Tofacitinib structural alert. Also, note other high-probability target classes for further investigation.

Methodology 2: Structure-Based Target Prediction (Reverse Docking)

Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against one target, it screens one compound against a library of protein structures.[6]

Step-by-Step Protocol:

-

Prepare 3D Ligand Structure: Convert the 2D structure of the compound into a low-energy 3D conformation using software like Open Babel or commercial packages.

-

Select Target Database: Utilize a database of high-quality, druggable protein structures, such as the Potential Drug Target Database (PDTD).

-

Perform Reverse Docking: Use a validated docking program (e.g., AutoDock, Glide) to systematically assess the binding pose and score of the compound within the active site of each protein in the database.

-

Rank and Filter Hits: Rank the potential targets based on their docking scores. Filter this list by cross-referencing with predictions from the ligand-based approach and by applying biological pathway analysis to prioritize targets relevant to known Tofacitinib biology (e.g., inflammation, immunology).

| Prediction Method | Principle | Potential Predicted Targets (Hypothetical) | Primary Utility |

| Ligand-Based | Structural Similarity | Kinases (JAK family), GPCRs, Transporters | Hypothesis Generation, Target Class Prioritization |

| Structure-Based | 3D Shape & Chemical Complementarity | Specific Kinase Isoforms, Enzymes, Nuclear Receptors | Structural Rationale for Binding, Off-Target Prediction |

Pillar 2: In Vitro Identification via Chemical Proteomics

Scientific Rationale: To move from prediction to direct evidence, we must use the compound itself as a "bait" to physically isolate its binding partners from a complex biological milieu.[7] Affinity chromatography coupled with mass spectrometry (AC-MS) is a gold-standard technique for this purpose, providing an unbiased survey of the proteins that physically interact with the molecule of interest.[8][9]

Caption: The Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Detailed Experimental Protocol: AC-MS

Causality: This protocol is designed to physically separate proteins that have a specific affinity for the compound from the vast excess of non-interacting proteins. The choice of linker, bead chemistry, and wash stringency are critical for ensuring the results are trustworthy and specific.

-

Affinity Probe Synthesis:

-

Identify a chemically tractable position on this compound that is predicted to be solvent-exposed and not involved in target binding (vector analysis).

-

Synthesize a derivative containing a flexible linker (e.g., polyethylene glycol) terminating in a high-affinity tag, such as biotin. A control molecule, ideally a structurally similar but inactive analog, should also be synthesized if available.

-

-

Immobilization:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads. The high-affinity interaction between biotin and streptavidin ensures stable immobilization.

-

Prepare control beads in parallel, using either beads with no probe or beads with an immobilized inactive analog.

-

-

Protein Capture:

-

Prepare a native protein lysate from a relevant cell line (e.g., a human T-cell line like Jurkat for immunology-related targets).

-

Incubate the lysate with the probe-coated beads and control beads for 1-2 hours at 4°C to allow for binding equilibrium to be reached.

-

-

Washing:

-

This is a critical step to ensure trustworthiness. Perform a series of washes with increasing stringency (e.g., varying salt concentration or adding low concentrations of non-ionic detergents) to remove proteins that are non-specifically or weakly bound to the beads.

-

-

Elution and Digestion:

-

Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat.

-

Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach to accurately quantify the relative abundance of each identified protein in the experimental sample versus the control sample.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the experimental pulldown compared to the control. These are the high-confidence "hits" and putative targets.

-

| Protein Hit | Fold Enrichment (vs. Control) | p-value | Function/Pathway |

| JAK3 | 25.4 | 1.2e-8 | Tyrosine Kinase, Immune Signaling |

| SRC | 8.1 | 3.5e-5 | Tyrosine Kinase, Cell Growth |

| PIK3CD | 4.5 | 9.8e-4 | Lipid Kinase, PI3K/AKT Pathway |

Pillar 3: In-Cell Target Engagement Validation

Scientific Rationale: Identifying a protein in vitro is a crucial step, but it does not guarantee that the compound engages this target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells, providing essential biological validation.[10][11]

Causality: The core principle of CETSA is that the binding of a small molecule to its protein target confers thermodynamic stability. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By measuring the amount of soluble protein remaining across a temperature gradient, we can observe a "shift" in the melting temperature (Tm) in the presence of the compound, which is direct evidence of engagement.

Detailed Experimental Protocol: CETSA

-

Cell Treatment:

-

Culture a relevant cell line to sufficient density.

-

Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a rapid cooling step.[12]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells to release their contents, typically through freeze-thaw cycles.

-

Perform ultracentrifugation to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

-

Protein Quantification:

-

Carefully collect the supernatant.

-

Analyze the amount of the putative target protein remaining in the soluble fraction. This is most commonly done using Western Blotting with a specific antibody against the target. For broader analysis, a mass spectrometry-based approach (TPP) can be used.

-

-

Data Analysis:

-

For each temperature, quantify the band intensity (for Western Blot) relative to the unheated control.

-

Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples.

-

The difference in the midpoint of these curves (Tm) represents the thermal shift (ΔTm), a direct measure of target stabilization and engagement.

-

Pillar 4: Biophysical Characterization of the Drug-Target Interaction

Scientific Rationale: Once a target has been validated in-cell, it is imperative to quantify the interaction using purified components. Biophysical methods provide definitive proof of a direct interaction and yield key quantitative data—such as binding affinity (K_D) and kinetics—that are essential for understanding the compound's potency and for guiding any future optimization efforts.

Methodology 1: Surface Plasmon Resonance (SPR)

Causality: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which is directly proportional to changes in mass.[13] By immobilizing the purified target protein and flowing the compound over the surface, one can monitor the binding (association) and unbinding (dissociation) events in real-time.[14][15]

Step-by-Step Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

-

Binding Analysis: Inject a series of precise concentrations of the compound over the chip surface. A reference channel without the protein is used for background subtraction.

-

Data Collection: Record the binding response over time, generating a "sensorgram" for each concentration.

-

Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (K_D = kd/ka).

Methodology 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat that is either released (exothermic) or absorbed (endothermic) when two molecules interact.[16] It is a label-free, in-solution technique that provides a complete thermodynamic signature of the binding event.[17][18]

Step-by-Step Protocol:

-

Sample Preparation: Place the purified target protein at a known concentration in the ITC sample cell. Load the compound into the titration syringe, also at a known concentration.

-

Titration: Perform a series of small, precise injections of the compound into the protein solution.

-

Heat Measurement: After each injection, the instrument measures the minute heat change associated with binding until the protein becomes saturated.

-

Thermodynamic Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a theoretical model to directly determine the binding affinity (K_D), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Measures | Mass change (refractive index) | Heat change |

| Key Outputs | K_D, ka (on-rate), kd (off-rate) | K_D, n (stoichiometry), ΔH (enthalpy), ΔS (entropy) |

| Format | Immobilized target, compound in solution | Both components in solution |

| Primary Strength | Provides kinetic information (on/off rates) | Provides full thermodynamic profile |

Conclusion

The identification of a small molecule's target is a cornerstone of modern drug discovery. For a compound like this compound, understanding its potential interactions is crucial for both safety assessment and the potential discovery of novel pharmacology. The multi-pillar workflow detailed in this guide—spanning in silico prediction, in vitro proteomic screening, in-cell validation, and biophysical characterization—provides a comprehensive and robust framework for achieving this goal. By integrating these orthogonal approaches, researchers can move from a chemical structure to a validated biological target with a high degree of scientific confidence, paving the way for informed decisions in the drug development pipeline.

References

-

PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

-

Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

-

Garbett, N. C., & Chaires, J. B. (2012). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 7(4), 299-314. Retrieved from [Link]

-

Afrin, S., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 24(3), bbad130. Retrieved from [Link]

-

Pace, C. N., & McGrath, T. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1177, 193-211. Retrieved from [Link]

-

Wang, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1851-1875. Retrieved from [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

-

Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 1-5. Retrieved from [Link]

-

Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

-

Nomura, D. K., et al. (2013). How chemoproteomics can enable drug discovery and development. ACS Chemical Biology, 8(1), 32-37. Retrieved from [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Referenced in: [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

-

Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 444-452. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

-

Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

-

Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Retrieved from [Link]

-

Wang, J. C., & Li, Y. (2019). Computational Approach for Drug Target Identification. Cambridge Core. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Tan, C. S. H., & Tian, R. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 14(26), 7114-7123. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

PubMed. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Retrieved from [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. Retrieved from [Link]

-

Chromatography Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Approaches for Drug Target Identification. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

Insilico Medicine. (n.d.). Main Page. Retrieved from [Link]

-

YouTube. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Cytiva. Retrieved from [Link]

-

ResearchGate. (2025). Isothermal Titration Calorimetry in Drug Discovery. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

-

PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Promega Connections. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

-

PubMed Central. (2023). Automation to Enable High-throughput Chemical Proteomics. Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine. Retrieved from [Link]

Sources

- 1. This compound | 1638499-31-6 [chemicalbook.com]

- 2. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SwissTargetPrediction [swisstargetprediction.ch]

- 6. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 7. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Khan Academy [khanacademy.org]

preliminary research on intermediates for Janus kinase inhibitors

An In-depth Technical Guide to the Core Intermediates of Janus Kinase (JAK) Inhibitors

Authored by a Senior Application Scientist

Introduction: Targeting the Hub of Cytokine Signaling

Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are indispensable for mediating signal transduction for a vast array of cytokines and growth factors.[1] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor, which in turn recruits and phosphorylates STAT proteins.[1][2] These activated STATs then translocate to the nucleus to modulate gene transcription, driving critical processes in immunity, inflammation, and hematopoiesis.[3][4]

Dysregulation of the JAK-STAT pathway is a linchpin in the pathophysiology of numerous autoimmune diseases and myeloproliferative neoplasms.[1][3] This central role makes JAKs highly attractive therapeutic targets.[5] Small molecule JAK inhibitors (jakinibs) function by competing with ATP for the catalytic binding site of the kinases, thereby blocking the downstream signaling cascade and tempering the overactive immune response.[5][6] This guide provides a comprehensive technical exploration of the core chemical intermediates that form the foundation for synthesizing these transformative therapies, with a focus on the causality behind the chosen synthetic strategies.

Caption: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibition.

Core Scaffolds: The Architectural Blueprint of JAK Inhibitors

The majority of clinically approved and late-stage JAK inhibitors are built upon a privileged heterocyclic core: the pyrrolo[2,3-d]pyrimidine , also known as 7-deazapurine. This scaffold serves as an excellent mimic of the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[7][8] The strategic placement of substituents on this core dictates the inhibitor's selectivity and pharmacokinetic properties.

JAK inhibitors are broadly classified into two generations:

-

First-generation inhibitors , such as tofacitinib and ruxolitinib, exhibit broader selectivity, inhibiting multiple JAK isoforms.[6]

-

Second-generation inhibitors , including upadacitinib and filgotinib, were designed for greater selectivity towards a specific JAK, aiming to refine the therapeutic effect and improve the safety profile.[6]

| JAK Inhibitor | Core Scaffold | Primary JAK Selectivity | Generation |

| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK3[1] | First |

| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2[1] | First |

| Baricitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2[6] | First |

| Upadacitinib | Pyrrolo[2,3-b]pyridine derivative | JAK1[1] | Second |

| Filgotinib | Triazolopyridine | JAK1[6] | Second |

Synthesis of Key Intermediates for Tofacitinib

Tofacitinib (Xeljanz®) is a pan-JAK inhibitor with potent activity against JAK1 and JAK3.[1] Its synthesis is a textbook example of convergent chemistry, where two key fragments—a heterocyclic core and a chiral piperidine side chain—are prepared separately and then coupled.

Intermediate 1: The Pyrrolo[2,3-d]pyrimidine Core

The foundational building block for tofacitinib, and many other jakinibs, is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Its synthesis is critical, and the choice of protecting group on the pyrrole nitrogen is a key consideration for downstream reactivity and solubility. The tosyl (Ts) protected variant is commonly used.[8]

Caption: Workflow for the Synthesis of the Protected Pyrrolo[2,3-d]pyrimidine Core.

Experimental Protocol: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

-

Chlorination: To a flask charged with 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, ~5.0 eq) slowly at 0 °C. The causality for using a large excess of POCl₃ is that it serves as both the chlorinating agent and the solvent. Heat the mixture to reflux for 4-6 hours until TLC/HPLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The pH is adjusted to ~8 with a saturated sodium bicarbonate solution, causing the product to precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

-

Protection: Dissolve the chlorinated intermediate (1.0 eq) in a suitable aprotic solvent like DMF. Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The use of a strong, non-nucleophilic base is crucial to deprotonate the pyrrole nitrogen without competing side reactions.

-

Tosylation: After stirring for 30 minutes, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature. Monitor by TLC/HPLC.

-

Final Isolation: Upon completion, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and recrystallize from a solvent system like ethanol/water to afford the pure, protected intermediate.

Intermediate 2: The Chiral Piperidine Side Chain

The stereochemistry of the side chain, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine , is paramount for the drug's efficacy. Several synthetic routes exist, but many scalable processes begin with 3-amino-4-methylpyridine, leveraging a diastereoselective reduction and chiral resolution.[9][10]

Caption: Workflow for the Synthesis of the Chiral Piperidine Side Chain.

Experimental Protocol: Synthesis via Chiral Resolution

-

Pyridine Reduction: The starting material, 3-amino-4-methylpyridine, is first N-benzylated and then subjected to reduction of the pyridine ring, often using sodium borohydride, which yields a mixture of cis and trans diastereomers of the piperidine amine.[10]

-

Reductive Amination: The primary amine is converted to a methylamino group via reductive amination (e.g., using formaldehyde and a reducing agent like sodium triacetoxyborohydride). This step is often performed before resolution to simplify the process.

-

Chiral Resolution: The racemic mixture of the desired cis-isomer is resolved. This is a critical self-validating step. A chiral acid, such as L-di-p-toluoyltartaric acid (L-DTTA), is added to a solution of the racemic amine.[9] The (3R,4R)-enantiomer selectively forms a diastereomeric salt that is less soluble and precipitates from the solution. The choice of solvent is critical to maximize the difference in solubility between the two diastereomeric salts.

-

Salt Break: The isolated salt is treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free amine.

-

Extraction: The enantiomerically pure amine is extracted into an organic solvent, dried, and concentrated to yield the final intermediate. The enantiomeric excess (e.e.) must be confirmed at this stage using chiral HPLC.

Final Assembly of Tofacitinib

The final stage involves a nucleophilic aromatic substitution (SNAr) reaction to couple the two key intermediates.

-

Coupling Reaction: The protected pyrrolo[2,3-d]pyrimidine core (1.0 eq) and the chiral piperidine side chain (1.1 eq) are heated in a polar aprotic solvent like water or DMSO with a base such as K₂CO₃.[9] The base activates the amine nucleophile.

-

Deprotection (Hydrogenolysis): The N-benzyl protecting group on the piperidine is removed via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C).[9] The choice of a benzyl group is strategic, as it is stable to many reaction conditions but readily cleaved under mild hydrogenolysis, which does not affect the rest of the molecule.

-

Amidation: The resulting secondary amine is acylated using ethyl 2-cyanoacetate in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[9]

-

Final Salt Formation: The free base of tofacitinib is typically converted to its citrate salt for improved stability and bioavailability.

| Step | Key Reagents | Typical Yield | Purpose |

| Coupling (SNAr) | K₂CO₃, H₂O | 80-90% | Forms the core C-N bond between the two fragments. |

| Debenzylation | H₂, Pd(OH)₂/C | >95% | Removes the piperidine N-benzyl protecting group. |

| Amidation | Ethyl 2-cyanoacetate, DBU | 85-95% | Installs the final cyanoacetyl moiety. |

Synthesis of Key Intermediates for Ruxolitinib

Ruxolitinib (Jakafi®) is a potent inhibitor of JAK1 and JAK2, primarily used in the treatment of myelofibrosis.[9] Its structure also features the pyrrolo[2,3-d]pyrimidine core, but it is appended with a chiral pyrazole-containing side chain.

Intermediate: (R)-3-cyclopentylpropanenitrile Precursor

The key chiral fragment is (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile . The synthesis of this complex side chain often involves an enantioselective Michael addition to construct the chiral center.

Caption: Enantioselective Synthesis of Ruxolitinib via Aza-Michael Addition.

Experimental Protocol: Organocatalytic Aza-Michael Addition

This elegant approach builds the final molecule in a single, highly stereocontrolled step.

-

Intermediate Preparation: The two coupling partners are prepared separately. The pyrazolyl-pyrrolo[2,3-d]pyrimidine fragment is synthesized via a Suzuki or Stille coupling between a halogenated pyrrolo[2,3-d]pyrimidine and a pyrazoleboronic acid (or stannane) derivative.[11] The Michael acceptor, (E)-3-cyclopentylacrylonitrile, is prepared from cyclopentanecarbaldehyde.

-

Asymmetric Conjugate Addition: The pyrazole-containing heterocycle (1.0 eq) and (E)-3-cyclopentylacrylonitrile (1.1 eq) are dissolved in a non-polar solvent like toluene.[12]

-

Catalyst Addition: A chiral organocatalyst, such as a cinchona alkaloid-derived catalyst, is added (~0.1 eq). The rationale for using an organocatalyst is its ability to create a chiral environment around the reactants, directing the nucleophilic attack of the pyrazole nitrogen to one face of the acrylonitrile, thereby establishing the desired (R)-stereocenter with high enantioselectivity.

-

Reaction and Isolation: The reaction is stirred at a controlled temperature until completion. The product is then purified by column chromatography to yield enantiomerically enriched ruxolitinib.

Synthesis of Key Intermediates for Upadacitinib

Upadacitinib (Rinvoq®) is a second-generation, selective JAK1 inhibitor. Its structure is more complex, featuring a tricyclic core and a chiral ethyl-pyrrolidine side chain, necessitating distinct synthetic strategies.[13]

Key Intermediates

The synthesis of Upadacitinib generally involves the coupling of two advanced intermediates:

-

The Tricyclic Core: A functionalized pyrrolo[2,3-b]pyridine derivative, such as 2-chloro-5-fluoro-3-(4-iodophenyl)-7H-pyrrolo[2,3-b]pyridine.

-

The Chiral Side Chain: A protected form of (3R,4S)-4-ethylpyrrolidin-3-amine. The synthesis of this fragment with precise stereocontrol is a significant challenge.[14]

Experimental Protocol: Synthesis of the Chiral Pyrrolidine Intermediate

One approach involves a diastereoselective 1,3-dipolar cycloaddition.[15]

-

Azomethine Ylide Formation: An N-protected glycine ester is reacted with an aldehyde in the presence of a base to form an azomethine ylide.

-

Diastereoselective Cycloaddition: This ylide reacts with an ethyl-substituted alkene dipolarophile. The use of a chiral auxiliary attached to the nitrogen directs the cycloaddition to occur from a specific face, setting the relative and absolute stereochemistry of the resulting pyrrolidine ring. This is a powerful strategy for asymmetric synthesis, as the stereochemical information from the auxiliary is transferred to the product.

-

Post-Cycloaddition Modifications: The ester group on the newly formed pyrrolidine is converted to an amine through a series of standard functional group transformations (e.g., reduction to an alcohol, conversion to an azide, and subsequent reduction).

-

Deprotection: Finally, the chiral auxiliary and other protecting groups are removed to yield the desired (3R,4S)-4-ethylpyrrolidin-3-amine intermediate.

Analytical Characterization of Intermediates

Ensuring the chemical and stereochemical purity of each intermediate is non-negotiable in pharmaceutical synthesis. A battery of analytical techniques is employed as a self-validating system at each critical step.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the identity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate. For chiral intermediates, specialized chiral HPLC columns are used to separate and quantify the enantiomers, allowing for the precise determination of enantiomeric excess (e.e.).[16][17]

Example Protocol: Chiral HPLC for Piperidine Intermediate

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100. A value >99% is typically required.

Conclusion and Future Perspectives

The synthesis of Janus kinase inhibitors is a testament to the power of modern organic chemistry. The efficacy of these drugs is fundamentally dependent on the high-fidelity synthesis of their core intermediates, particularly the pyrrolo[2,3-d]pyrimidine scaffold and various chiral side chains. The causality behind synthetic design has evolved from initial discovery routes to highly optimized, scalable, and increasingly green manufacturing processes.[18] As research continues to yield novel JAK inhibitors with ever-greater selectivity and new chemical scaffolds, the demand for innovative and efficient synthetic strategies for their corresponding intermediates will continue to drive the field of medicinal and process chemistry forward.

References

- Time in Lehigh County, US. Google Search.

-

Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

-

Cervantes, J., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

-

Norman, B. H., et al. (2011). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Publications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis. Pharmaffiliates. [Link]

-

Janus kinase inhibitor. (2023). Wikipedia. [Link]

-

Janus kinase inhibitors. (n.d.). DermNet. [Link]

- Rodgers, J. D., et al. (2010). Processes for preparing jak inhibitors and related intermediate compounds.

-

Li, Y., et al. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. International Journal of Scientific & Technology Research. [Link]

-

Xu, H., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PubMed Central. [Link]

-

Hao, B-Y., et al. (2015). Graphical synthetic routes of tofacitinib. ResearchGate. [Link]

- Li, G., et al. (2021). Synthesis methods for upadacitinib and intermediate thereof.

-

Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition. PubMed Central. [Link]

-

Al-Tannak, N. F., et al. (2023). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]

-

JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Schwartz, D. M., et al. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. [Link]

- Pevarello, P., et al. (2021). Process and intermediates for the preparation of upadacitinib.

-

Li, W., et al. (2023). Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring. National Institutes of Health. [Link]

-

Saboor, M., et al. (2026). A Comprehensive Overview of Globally Approved JAK Inhibitors. ResearchGate. [Link]

-

Tvorogov, D., et al. (2018). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

Li, G., et al. (2024). Synthesis methods for upadacitinib and intermediate thereof. Justia Patents. [Link]

-

Reddy, P. A., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

Mascarenhas, J. (2025). Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. YouTube. [Link]

-

Arbouzova, N. I., & Zeidler, M. P. (2006). The JAK/STAT Pathway. PubMed Central. [Link]

-

Synthesis of ruxolitinib (route 1). (2019). ResearchGate. [Link]

-

Wadsater, M., et al. (2012). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Analytical and Bioanalytical Chemistry. [Link]

- Li, J., et al. (2015). Tofacitinib intermediate preparation method and method for preparing tofacitinib or its salt by using tofacitinib intermediate preparation method.

-

Al-Tannak, N. F., et al. (2023). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

-

Andrade, C. K. Z., et al. (2018). Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

-

Li, G., et al. (2024). SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF. European Patent Office. [Link]

-

Synthesis method of ruxolitinib intermediate. (n.d.). WIPO Patentscope. [Link]

-

JAK-STAT Signalling Pathway. (2017). YouTube. [Link]

-

JAK-STAT Signalling Pathway. (n.d.). Slideshare. [Link]

Sources

- 1. dermnetnz.org [dermnetnz.org]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. globethesis.com [globethesis.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 13. EP3845521A2 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

This document provides a comprehensive exploration of the potential mechanisms of action for the chiral piperidine derivative, (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. As a compound not extensively characterized in publicly available literature, this guide synthesizes information from structurally related molecules to propose and detail methodologies for investigating two primary, plausible biological targets: the Janus kinase (JAK) family of enzymes and the opioid receptor system. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities.

Introduction and Structural Context

This compound is a specific stereoisomer of a substituted piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets, particularly within the central nervous system.

While direct pharmacological data for the (3R,4S) isomer is scarce, its close structural relationship to a known synthetic intermediate provides a logical starting point for investigation. The diastereomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a documented intermediate in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3][4] This relationship strongly suggests that the primary hypothesis for the mechanism of action of the (3R,4S) isomer should be its potential interaction with the JAK-STAT signaling pathway.

Furthermore, the 3,4-disubstituted piperidine core is also a well-established pharmacophore for ligands of the opioid receptors.[5][6] Minor stereochemical changes in such structures can dramatically alter affinity and efficacy at these receptors, leading to agonist, antagonist, or mixed profiles. Therefore, a secondary, yet significant, hypothesis is that this compound may function as a modulator of opioid receptors.

This guide will now delve into these two potential mechanisms, outlining the rationale and providing detailed experimental protocols to elucidate the compound's true biological activity.

Proposed Mechanism I: Janus Kinase (JAK) Inhibition

The most compelling hypothesis, given the available chemical context, is that this compound may act as an inhibitor of one or more members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2). Tofacitinib, for which the (3R,4R) isomer is an intermediate, functions by blocking the ATP-binding site of these enzymes, thereby disrupting cytokine signaling.

Rationale for Investigation

The rationale for investigating JAK inhibition is based on the principle of chemical scaffolding. Drug discovery programs often synthesize and test multiple stereoisomers of a lead compound or its intermediates to explore the three-dimensional requirements of the biological target. It is plausible that the (3R,4S) isomer was developed as part of such an exploratory program around Tofacitinib to probe the plasticity of the JAK active site. The difference in stereochemistry at the 3 and 4 positions of the piperidine ring could alter the binding affinity and selectivity profile across the JAK family compared to the scaffold that ultimately leads to Tofacitinib.

Experimental Workflow for Investigating JAK Inhibition

A systematic, multi-tiered approach is required to validate and characterize the potential for JAK inhibition.

Objective: To determine if this compound directly inhibits the enzymatic activity of the JAK family kinases.

Protocol:

-

Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; appropriate peptide substrate (e.g., a synthetic peptide containing a tyrosine residue); Adenosine-5'-triphosphate (ATP); test compound stock solution in DMSO.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates the substrate, and a europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. A second, allophycocyanin (APC)-labeled antibody binds to another part of the substrate, bringing the two fluorophores into proximity and generating a FRET signal.

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP at its Km concentration. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (europium- and APC-labeled antibodies). f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET-capable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value for each JAK isoform.

Objective: To assess whether the compound can inhibit JAK activity within a cellular context, which confirms cell permeability and engagement with the target in a physiological environment.

Protocol:

-

Cell Lines: Use cell lines that exhibit a robust JAK-STAT signaling response to cytokine stimulation (e.g., TF-1 cells for GM-CSF stimulation, NK-92 cells for IL-2 stimulation).

-

Procedure: a. Plate the cells and starve them of serum overnight to reduce basal signaling. b. Pre-incubate the cells with a serial dilution of the test compound for 1-2 hours. c. Stimulate the cells with a specific cytokine (e.g., IL-2, IFN-γ) to activate a particular JAK-STAT pathway for a short period (e.g., 15-30 minutes). d. Lyse the cells and quantify the levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

-

Data Analysis: Determine the concentration-dependent inhibition of STAT phosphorylation and calculate the cellular IC50 value.

Proposed Mechanism II: Opioid Receptor Modulation

The 3,4-dimethyl-4-phenylpiperidine scaffold is a classic structure in opioid pharmacology. Research has shown that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are opioid receptor antagonists.[5] Given that this compound shares this core structure, it is critical to evaluate its potential activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Rationale for Investigation

The rationale is based on established structure-activity relationships (SAR) for opioid ligands. The stereochemistry at positions 3 and 4 of the piperidine ring, along with the nature of the N-substituent (in this case, benzyl), are key determinants of binding affinity and functional activity at opioid receptors. The (3R,4S) stereochemistry could confer a unique pharmacological profile, potentially acting as an agonist, antagonist, or partial agonist at one or more of the opioid receptor subtypes. The presence of a basic amine is also a hallmark of many opioid ligands.

Experimental Workflow for Investigating Opioid Receptor Activity

A parallel workflow is proposed to screen for binding and then characterize the functional consequence of that binding.

Objective: To determine the binding affinity of the test compound for the µ, δ, and κ opioid receptors.

Protocol:

-

Reagents: Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors; radioligands specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ); test compound.

-

Procedure: a. In a 96-well plate, incubate the cell membranes with the specific radioligand and a range of concentrations of the test compound. b. After incubation to allow binding to reach equilibrium, rapidly filter the mixture through a glass fiber filter mat to separate bound from free radioligand. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Use competitive binding analysis software (e.g., Prism) to determine the Ki (inhibitory constant) of the test compound for each receptor.

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.

Protocol ([³⁵S]GTPγS Binding Assay):

-

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors stimulates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, as a direct measure of G-protein activation.

-

Procedure: a. Agonist Mode: Incubate receptor-expressing membranes with various concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP. b. Antagonist Mode: Incubate the membranes with a fixed concentration of a known standard agonist (e.g., DAMGO for µ-receptors) and various concentrations of the test compound, in the presence of [³⁵S]GTPγS and GDP. c. Separate bound and free [³⁵S]GTPγS by filtration and quantify using scintillation counting.

-

Data Analysis: In agonist mode, an increase in [³⁵S]GTPγS binding indicates agonism; calculate the EC50 and Emax. In antagonist mode, a decrease in the agonist-stimulated signal indicates antagonism; calculate the IC50.

Comparative Analysis and Conclusion

The structural similarity of this compound to a Tofacitinib intermediate makes JAK inhibition the primary and most probable mechanism of action to investigate. The stereochemical differences between the (3R,4S) and (3R,4R) isomers are precisely the kinds of modifications made during lead optimization to fine-tune potency and selectivity.

However, the potent and well-documented activity of the broader 3,4-disubstituted piperidine class at opioid receptors cannot be ignored. It is entirely possible that this compound possesses dual activity or that its primary target is indeed the opioid system. The benzyl group on the piperidine nitrogen is a common feature in some opioid ligand series, further strengthening this secondary hypothesis.

A definitive understanding of the mechanism of action of this compound can only be achieved through systematic experimental evaluation. The workflows detailed in this guide provide a robust, industry-standard framework for this investigation. Initial screening should prioritize the biochemical JAK kinase assays and the opioid receptor radioligand binding assays. The results of these initial screens will then dictate the subsequent, more in-depth cellular and functional characterization efforts. This logical, evidence-based progression is essential for the efficient and accurate pharmacological profiling of this novel chemical entity.

References

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

-

1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. (n.d.). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.

- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.

Sources

- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 2. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 5. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Stereoselective Synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine. This chiral piperidine derivative is a significant compound in pharmaceutical research, notably identified as a key intermediate or potential impurity in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] The protocol focuses on a diastereoselective reductive amination pathway, a robust and widely utilized transformation in modern organic synthesis for the formation of chiral amines.[3][4] We will delve into the mechanistic rationale behind reagent selection, critical process parameters, and methods for purification and characterization, aiming to provide researchers with a reliable and reproducible procedure.

Introduction and Scientific Background